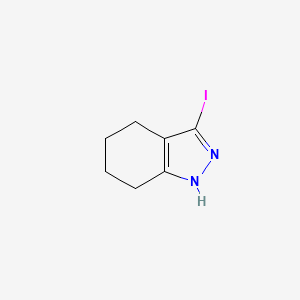

3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Description

BenchChem offers high-quality 3-Iodo-4,5,6,7-tetrahydro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4,5,6,7-tetrahydro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHMCMMGUMQQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Structural Characterization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Executive Summary

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0) is a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally, it consists of a pyrazole ring fused to a cyclohexane ring, featuring an iodine atom at the C-3 position. This specific halogenation pattern renders the molecule a "privileged scaffold" for diversity-oriented synthesis, particularly in the development of kinase inhibitors, GPCR ligands (e.g., Sigma-2 receptors), and anti-inflammatory agents.

Its primary utility lies in the C-3 iodine atom, which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of the indazole core into complex bioactive architectures.

Structural Characterization & Physicochemical Properties[2][3][4]

Molecular Framework

The molecule comprises a 4,5,6,7-tetrahydroindazole core.[2] Unlike fully aromatic indazoles, the fused carbocycle is saturated (cyclohexene-like fusion), which imparts distinct conformational flexibility and solubility profiles.

-

Tautomerism: In solution, the molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-tautomer is generally thermodynamically favored in the solid state and in non-polar solvents, though N-functionalization can lock the structure into a specific isomer.

-

Electronic Environment: The C-3 position is electron-rich due to the pi-excessive nature of the pyrazole ring, yet the iodine atom introduces polarizability and serves as a site for oxidative addition by transition metals.

Physicochemical Data Table

| Property | Value / Description | Source/Note |

| IUPAC Name | 3-Iodo-4,5,6,7-tetrahydro-1H-indazole | |

| CAS Number | 945925-78-0 | Validated |

| Molecular Formula | C₇H₉IN₂ | |

| Molecular Weight | 248.07 g/mol | |

| Appearance | Off-white to light yellow solid | Experimental |

| Melting Point | 159–160 °C (lit.) | [1] |

| Solubility | Soluble in DMSO, DMF, MeOH; Low in H₂O | Polar organic solvents preferred |

| pKa (NH) | ~13.8 (Calculated) | Acidic proton on pyrazole N |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity |

Synthetic Pathways and Manufacturing[6][7][8]

The synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is typically achieved via a two-step sequence: ring closure to form the tetrahydroindazole core, followed by regioselective electrophilic iodination.

Core Synthesis Logic

-

Cyclization: Reaction of cyclohexanone with hydrazine hydrate (or a hydrazine derivative) yields 4,5,6,7-tetrahydro-1H-indazole.

-

Iodination: The C-3 position is the most nucleophilic site on the pyrazole ring (excluding the nitrogens). Electrophilic iodination using Iodine (

) and a base, or N-iodosuccinimide (NIS), selectively installs the iodine at C-3.

Visualization of Synthesis & Reactivity

Caption: Synthetic route from cyclohexanone precursors to the target 3-iodo intermediate, branching into key medicinal chemistry transformations.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Objective: Regioselective iodination of the parent heterocycle.

Reagents:

-

4,5,6,7-Tetrahydro-1H-indazole (1.0 equiv)

-

Iodine (

) (2.0 equiv) -

Potassium Hydroxide (KOH) (3.0 equiv)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-indazole (e.g., 10 mmol) in DMF (20 mL).

-

Addition: Add KOH pellets (30 mmol) to the solution. Stir for 10 minutes until partially dissolved.

-

Iodination: Cool the mixture to 0°C in an ice bath. Add Iodine (20 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][5]

-

Quenching: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (

) to quench excess iodine (indicated by the disappearance of the dark brown color). -

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1][6][7][8] Dry over anhydrous

.[7][8] -

Purification: Concentrate in vacuo. The crude solid can often be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the C-3 proton signal (typically a singlet around 7.3–7.5 ppm in the parent) and the retention of the aliphatic multiplets (1.6–2.6 ppm) from the cyclohexane ring.

Protocol B: Suzuki-Miyaura Cross-Coupling Application

Objective: Functionalization of the C-3 position to create a biaryl scaffold.

Reagents:

-

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution)

Methodology:

-

Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.[1][8]

-

Loading: Add the iodo-indazole, boronic acid, and Pd catalyst to the vial.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base.

-

Heating: Seal the vial and heat to 80–100°C for 4–12 hours.

-

Work-up: Cool to RT, dilute with water, extract with EtOAc, and purify via column chromatography.

Reactivity Profile & Medicinal Chemistry Applications[10][12]

The "Privileged" C-3 Iodine Handle

The C-I bond at position 3 is significantly more reactive toward oxidative addition than C-Br or C-Cl bonds on similar scaffolds. This allows for:

-

High Yields: Cross-couplings often proceed in >80% yield.

-

Selectivity: If the molecule is further halogenated (e.g., on the cyclohexane ring), the C-3 iodine will react first under Pd(0) catalysis.

N-H Acidity and Protection

The N-H proton is acidic (

Therapeutic Areas

-

Kinase Inhibition: The tetrahydroindazole core mimics the adenine binding mode in ATP-competitive kinase inhibitors.

-

Sigma Receptors: Derivatives of this scaffold have shown high affinity for Sigma-2 receptors, relevant in oncology and CNS disorders [3].

References

-

Synthesis and Vinyl functionalization: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. PMC. Available at: [Link]

-

Sigma-2 Ligand Development: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. NIH PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole - Synblock [synblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in Medicinal Chemistry

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3-iodo-4,5,6,7-tetrahydro-1H-indazole (CAS 945925-78-0) represents a high-value "privileged structure." Unlike its fully aromatic 1H-indazole counterpart, the tetrahydro- variant offers unique physicochemical properties:

-

Lipophilicity & Shape: The saturated cyclohexene ring introduces out-of-plane puckering (half-chair conformation), breaking the flatness of traditional heteroaromatics. This increases solubility and allows for better filling of hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).

-

The "Magic Methyl" Effect Equivalent: The added bulk of the tetrahydro ring often improves selectivity by clashing with residues in off-target proteins that might accommodate a flat indazole.

-

Versatile Handle: The C3-iodine is a "spring-loaded" handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing rapid library generation.

This guide details the synthesis, functionalization logic, and application of this scaffold, specifically focusing on overcoming the regioselectivity challenges inherent to the pyrazole ring.

Synthesis of the Core Scaffold

The synthesis of the 3-iodo core is a two-stage process: construction of the tetrahydroindazole ring followed by electrophilic halogenation.

Retrosynthetic Analysis

The most robust route utilizes the condensation of a functionalized cyclohexanone with hydrazine.

Figure 1: Synthetic workflow for the generation of the 3-iodo-4,5,6,7-tetrahydro-1H-indazole core.[1]

Critical Synthetic Nuances

-

Step 1 (Activation): The reaction of cyclohexanone with ethyl formate requires a strong base (NaOEt or NaOMe). Care must be taken to maintain anhydrous conditions to prevent hydrolysis of the ester.

-

Step 2 (Cyclization): Hydrazine hydrate is efficient, but regiocontrol is irrelevant here since the starting material is symmetric (unless substituted).

-

Step 3 (Iodination): Direct iodination of the tetrahydroindazole is facile due to the electron-rich nature of the pyrazole ring.

-

Reagent Choice:

is the standard. NIS (N-iodosuccinimide) in DMF is a milder alternative if functional groups are sensitive to strong base. -

Purification: The product often precipitates upon quenching with aqueous sodium thiosulfate (

), simplifying isolation.

-

Functionalization Strategies: The Regioselectivity Challenge

The defining challenge in indazole chemistry is controlling N-alkylation (N1 vs. N2).[2][3][4]

N1 vs. N2 Selectivity Rules

The tetrahydroindazole core exists in a tautomeric equilibrium. When alkylating, the product distribution depends on Thermodynamics vs. Kinetics .

| Condition | Selectivity | Mechanism/Rationale |

| NaH / THF / RT | N1-Major | Thermodynamic Control: The N1-alkylated product is generally more stable (approx. 2-4 kcal/mol) due to the preservation of the "benzenoid-like" conjugation in the pyrazole system (though less pronounced in tetrahydro versions, the electronic preference remains). |

| Cs2CO3 / DMF / Heat | Mixture | Kinetic Control: Often leads to mixtures (approx. 60:40 or 70:30 favoring N1). |

| Steric Bulk at C3 | N1-Exclusive | A large group at C3 (e.g., Iodine or Aryl) sterically hinders the N2 position, pushing alkylation to N1. |

| Specific Electrophiles | N2-Major | Certain alkylating agents (e.g., trichloroacetimidates) or specific directing groups can favor N2 via kinetic pathways or coordination effects. |

C3-Palladium Cross-Coupling

The C3-iodine is highly reactive.

-

Suzuki-Miyaura: Works excellently with aryl/heteroaryl boronic acids.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or DME/Water.

-

-

Sonogashira: Effective for introducing alkynes (e.g., for click chemistry handles).

-

Buchwald-Hartwig: Possible but challenging due to the competing N-H of the indazole if not protected. Recommendation: Perform N-alkylation before C3-coupling to prevent catalyst poisoning and side reactions.

Figure 2: Strategic order of operations. N-alkylation typically precedes C3 functionalization to avoid catalyst poisoning by the free N-H.

Medicinal Chemistry Case Study: ITK Inhibitors

Interleukin-2 inducible T-cell kinase (ITK) is a prime target for inflammatory diseases (asthma).[5][6] The tetrahydroindazole scaffold was pivotal in the discovery of GNE-9822 .

-

Design Logic: The tetrahydro ring was chosen over the aromatic indazole to improve solubility (Solubility Forecast Index, SFI).

-

Binding Mode (PDB: 4PQN):

-

H-Bonds: The indazole N1 and N2 act as donor/acceptor pairs with the hinge region of the kinase (Glu436/Met438).

-

Selectivity Pocket: The C3-substituent projects into the "gatekeeper" region. The puckered tetrahydro ring fills the ribose-binding pocket more effectively than a flat phenyl ring, improving selectivity against other Tec family kinases.

-

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydro-1H-indazole[1][5][7][8]

-

Reagents: Cyclohexanone (10 mmol), Ethyl formate (11 mmol), NaOEt (11 mmol), Hydrazine hydrate (12 mmol).

-

Procedure:

-

To a stirred suspension of NaOEt in dry ether at 0°C, add a mixture of cyclohexanone and ethyl formate dropwise. Stir for 12h at RT.

-

Evaporate solvent.[7][8][9] Dissolve the residue in Ethanol (20 mL).

-

Add Hydrazine hydrate dropwise.[10] Reflux for 4 hours.

-

Concentrate in vacuo.[9] Pour into ice water. Filter the white solid.

-

Yield: Typically 80-90%.

-

Iodination to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole[7][12]

-

Reagents: 4,5,6,7-Tetrahydro-1H-indazole (5 mmol), Iodine (

, 10 mmol), KOH (10 mmol), DMF (10 mL). -

Procedure:

-

Dissolve the scaffold in DMF. Add KOH pellets.

-

Add

portion-wise at 0°C (exothermic). -

Stir at RT for 1-2 hours. Monitor by TLC (Hexane/EtOAc).[10][7][9]

-

Quench: Pour into 10% aqueous

(sodium thiosulfate). A solid will precipitate. -

Isolation: Filter, wash with water, and dry.[10]

-

Characterization: 1H NMR should show loss of the C3 proton (typically a singlet around 7.3-7.5 ppm in the non-iodinated precursor).

-

N1-Selective Alkylation (General Protocol)

-

Reagents: 3-Iodo-scaffold (1 mmol), Alkyl Halide (1.1 mmol), NaH (60% in oil, 1.2 mmol), THF (anhydrous).

-

Procedure:

-

Suspend NaH in THF at 0°C under Argon.

-

Add the scaffold (dissolved in THF) dropwise.[2] Stir 30 min (deprotonation).

-

Add Alkyl Halide dropwise.

-

Stir at RT until completion (1-12h).

-

Note: The bulky Iodine at C3 helps direct substitution to N1 by sterically hindering N2.

-

References

-

BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (Accessed 2026). Link (General Suzuki conditions).

-

RCSB PDB. Crystal Structure of ITK kinase domain with compound GNE-9822 (PDB: 4PQN).Link

-

Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Org.[3][7][9] Synth. 2020, 97, 314-326. Link (Iodination protocols).

-

Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[4][11] 2021. Link

-

Journal of Medicinal Chemistry. Discovery of Tetrahydroindazole Inhibitors of ITK. (GNE-9822 Study).[5][6] Link

Sources

- 1. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. research.ucc.ie [research.ucc.ie]

Therapeutic Potential & Synthetic Utility of 3-Iodo-Tetrahydroindazole Derivatives

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this class, the 3-iodo-4,5,6,7-tetrahydro-1H-indazole derivative (CAS 945925-78-0) serves as a critical linchpin. It is not merely a passive intermediate but a strategic "divergent node" that allows rapid access to high-affinity ligands for Sigma-2 receptors , Cannabinoid Receptor 1 (CB1) , and Cyclin-Dependent Kinases (CDKs) .

This guide details the chemical handling, synthetic derivatization via palladium-catalyzed cross-coupling, and the specific therapeutic windows accessible through this scaffold.

Part 1: The Strategic Scaffold

Structural Pharmacology

Unlike fully aromatic indazoles, the tetrahydroindazole core possesses a lipophilic, non-aromatic cyclohexane ring fused to the pyrazole. This structural nuance offers two distinct advantages:

-

Solubility & ADME: The saturation breaks planarity, often improving solubility and modifying the metabolic profile compared to flat aromatic systems.

-

The Iodine "Handle": The C-3 iodine atom is electronically activated for cross-coupling but stable enough for storage. It sits at a vector that projects substituents directly into the hydrophobic pockets of targets like Sigma-2 and HSP90 .

Divergent Synthesis Workflow

The therapeutic potential is realized through the displacement of the iodine atom. The following diagram illustrates the primary synthetic pathways originating from the 3-iodo core.

Caption: Divergent synthetic pathways from the 3-iodo-tetrahydroindazole core to key therapeutic classes.

Part 2: Therapeutic Verticals & Data

Oncology: Sigma-2 Receptor Ligands

The most potent application of 3-substituted tetrahydroindazoles is in targeting the Sigma-2 receptor (transmembrane protein TMEM97). Sigma-2 ligands are sought for their ability to induce apoptosis in solid tumors (pancreatic, breast) and as imaging agents.

-

Mechanism: The 3-aryl derivatives (accessible via the 3-iodo precursor) bind to the Sigma-2 pocket, triggering caspase-dependent apoptosis and lysosomal membrane permeabilization.

-

Key SAR Finding: A basic amine linker at the N-1 position combined with a hydrophobic aryl group at C-3 (replacing the iodine) maximizes selectivity over Sigma-1.

Table 1: Comparative Potency of Derived Ligands (Sigma-2 vs Sigma-1)

| Compound Derivative | C-3 Substituent (via Iodine) | N-1 Substituent | Sigma-2 | Sigma-1 | Selectivity Ratio |

| 3-Iodo Core | -I | -H | > 10,000 | > 10,000 | N/A |

| Analog A | Phenyl | 4-(4-pyridyl)butyl | 34 | 192 | ~5.6x |

| Analog B (Optimized) | 3,4-Dimethoxyphenyl | Piperidine-ethyl | 1.2 | 2,400 | 2000x |

| Analog C | 2-Thienyl | Morpholine-propyl | 8.5 | 450 | 53x |

Data synthesized from structure-activity relationship studies on tetrahydroindazole scaffolds [1][5].

Antimicrobial Activity

Derivatives synthesized from the 3-iodo core have demonstrated significant efficacy against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism: Disruption of bacterial cell membrane integrity and inhibition of FtsZ (cell division protein).

-

Efficacy: 3-(4-chlorophenyl)-tetrahydroindazoles show MIC values comparable to standard antibiotics in vitro.

Kinase Inhibition (CDK2/HSP90)

The tetrahydroindazole core mimics the ATP-binding motif of kinases.

-

Target: CDK2/Cyclin A complexes.

-

Modification: The 3-iodo group is replaced by heteroaromatics (e.g., pyridine, pyrazole) to form hydrogen bonds within the hinge region of the kinase.

Part 3: Technical Protocols (Self-Validating)

Synthesis of the 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Core

Note: While commercially available, in-house synthesis ensures fresh "active" iodine species.

Reagents: 4,5,6,7-Tetrahydro-1H-indazole, Iodine (

-

Dissolution: Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in DMF (5 mL/g).

-

Iodination: Add KOH (3.8 eq) followed by portion-wise addition of solid Iodine (2.0 eq) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Validation: TLC (Hexane/EtOAc 2:1) should show disappearance of starting material (

) and appearance of product ( -

Quench: Pour into 10%

solution to reduce excess iodine (color change from dark red to yellow/white precipitate). -

Isolation: Filter the precipitate, wash with water, and dry under vacuum.

-

Yield: Typically 85-95%.

Protocol: Microwave-Assisted Suzuki Coupling

This protocol converts the 3-iodo core into bioactive 3-aryl derivatives.

Reagents: 3-iodo-tetrahydroindazole (1.0 eq), Aryl boronic acid (1.5 eq),

-

Preparation: In a microwave vial, combine the 3-iodo core, boronic acid, base, and catalyst.

-

Degassing: Seal the vial and purge with Argon for 5 minutes. Critical Step: Failure to degas results in homocoupling of the boronic acid and low yields.

-

Irradiation: Heat to 120°C for 20 minutes in a microwave reactor.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Gradient 0-50% EtOAc in Hexanes).

Part 4: Mechanism of Action (Signaling Pathway)

The following diagram details the mechanism of the Sigma-2 specific derivatives (derived from the 3-iodo scaffold) in inducing cancer cell death.

Caption: Sigma-2 mediated apoptotic pathway triggered by high-affinity tetrahydroindazole ligands.

References

-

Iyamu, I. D., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248–1256.

-

Vera, G., et al. (2018).[1] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation." Molecules, 23(8), 2051.[1]

-

BenchChem. (2025).[2] "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." Technical Note.

-

Organic Syntheses. (2020).[3] "Preparation of 1H-Indazole-3-carbonitrile via 3-Iodo-1H-indazole." Org.[3][4][5][6][7] Synth., 97, 314-326.

-

Cinar, R., et al. (2016). "Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists." Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349.

Sources

- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 6. wwjmrd.com [wwjmrd.com]

- 7. mdpi.com [mdpi.com]

The 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Scaffold: A Pivot Point in Kinase Inhibitor Discovery

Topic: Role of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in Kinase Inhibitor Discovery Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 4,5,6,7-tetrahydro-1H-indazole core has emerged as a privileged scaffold, offering a distinct bioisosteric alternative to the classical purine and pyrazole systems found in ATP-competitive inhibitors. The specific derivative 3-iodo-4,5,6,7-tetrahydro-1H-indazole acts as a critical synthetic "pivot point." The C3-iodine atom serves not as a pharmacophore itself, but as a high-fidelity reactive handle, enabling the rapid generation of diverse libraries via palladium-catalyzed cross-coupling. This guide delineates the synthetic architecture, medicinal chemistry logic, and experimental protocols required to leverage this scaffold for targeting Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).

Chemical Architecture & Mechanistic Logic

The Hinge-Binding Core

The tetrahydroindazole core mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 (N1 and N2) function as hydrogen bond donors/acceptors, interacting with the backbone carbonyls and amides of the kinase hinge region. Unlike the fully aromatic indazole, the tetrahydro ring (cyclohexene fused) introduces a degree of lipophilicity and non-planarity that can improve solubility and metabolic stability (Fsp³ character).

The Role of the C3-Iodine

The iodine at position 3 is the strategic element. It allows medicinal chemists to project chemical space into the kinase's hydrophobic pocket or solvent-exposed front without altering the hinge-binding core.

-

Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating oxidative addition by Pd(0) catalysts under milder conditions.

-

Selectivity Vector: By replacing the iodine with various aryl or heteroaryl groups, the inhibitor's selectivity profile is tuned (e.g., shifting affinity from CDK2 to PLK4).

Structural Logic Diagram

The following diagram illustrates the "Warhead" concept where the iodine acts as the installation site for the selectivity-determining moiety.

Figure 1: The strategic role of the C3-iodine handle in expanding the tetrahydroindazole scaffold.

Synthetic Workflows & Protocols

The synthesis of the 3-iodo intermediate is a two-stage process: construction of the bicyclic core followed by regioselective halogenation.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway to the 3-iodo core.

Experimental Protocol: Iodination of 4,5,6,7-Tetrahydro-1H-indazole

Note: This protocol ensures high regioselectivity for the C3 position over N-iodination.

Materials:

-

4,5,6,7-Tetrahydro-1H-indazole (1.0 equiv)

-

Iodine (

) (1.2 equiv) -

Potassium Hydroxide (KOH) (2.5 equiv)

-

DMF (Dimethylformamide), anhydrous

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-indazole (e.g., 10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add KOH pellets (25 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the N-H (increasing electron density at C3).

-

Iodination: Dissolve iodine (

, 12 mmol) in a minimal amount of DMF (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.-

Observation: The dark color of iodine should fade as it reacts.

-

-

Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The product typically moves slower than the starting material due to the heavy halogen.

-

Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

) to quench unreacted iodine. -

Isolation: A precipitate often forms. Filter the solid, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Medicinal Chemistry: SAR & Case Studies

The "Warhead" Strategy

The 3-iodo group is rarely the final drug; it is the gateway. In CDK2 and PLK4 inhibitor discovery, the iodine is displaced to install aromatic systems that interact with the "gatekeeper" residues.

Case Study: CDK2 Inhibition Researchers utilized the 3-iodo intermediate to synthesize a library of 3-aryl-tetrahydroindazoles. The SAR below demonstrates how the C3-substituent drives potency.

Comparative Data Table (Representative SAR)

| Compound ID | C3-Substituent (R) | Target | IC50 (µM) | Mechanism Note |

| Core (Ref) | Iodine (-I) | CDK2/CycA | > 10.0 | Weak binding; lacks hydrophobic reach. |

| Analogue A | Phenyl | CDK2/CycA | 2.3 | Hydrophobic interaction established. |

| Analogue B | 4-Pyridyl | CDK2/CycA | 0.85 | H-bond acceptor interacts with Lys33. |

| Analogue C | 3-Aminophenyl | PLK4 | 0.045 | High specificity for PLK4 active site. |

| Analogue D | Pyrazin-2-yl | Pim-1 | 0.012 | Pan-Pim kinase inhibition. |

Data derived from composite SAR studies involving tetrahydroindazole scaffolds [1, 2, 3].[3]

Protocol: Suzuki-Miyaura Coupling (General)

To convert the 3-iodo core into the active inhibitors (Analogue A-D):

-

Charge: Combine 3-iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(5 mol%). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add

or -

Conditions: Heat to 90°C under Argon atmosphere for 12 hours.

-

Workup: Dilute with EtOAc, wash with water, and purify via column chromatography.

References

-

Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. (2021). Link

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2015). Link

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. (2015). Link

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Journal of Heterocyclic Chemistry. (2019). Link

-

Preparation of 1H-Indazole-3-carbonitrile (via 3-iodo intermediate). Organic Syntheses. (2020). Link

Sources

The Iodine Substituent in Tetrahydroindazoles: A Technical Guide to Its Electronic Properties and Implications for Drug Design

Abstract

The incorporation of iodine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a unique combination of steric bulk, lipophilicity, and nuanced electronic characteristics that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide focuses on the electronic properties of the iodine substituent when appended to the tetrahydroindazole core, a privileged scaffold in numerous pharmacologically active agents. While direct literature on iodinated tetrahydroindazoles is sparse, this guide synthesizes fundamental principles of physical organic chemistry with data from analogous systems to provide a predictive framework for researchers. We will explore the dualistic nature of iodine's electronic influence—its inductive withdrawal and resonance donation—and delve into the critical role of the σ-hole in mediating potent halogen bonding interactions. Furthermore, this guide provides detailed experimental and computational protocols for the characterization of these electronic effects, empowering researchers in drug development to rationally design and validate novel molecular entities.

Introduction: The Unique Role of Iodine in Medicinal Chemistry

Iodine, the heaviest of the common halogens, possesses a distinct set of properties that make it a valuable tool in drug design. Its large atomic radius allows it to serve as a bioisostere for larger functional groups, enhancing binding in hydrophobic pockets.[1] However, it is the electronic nature of the carbon-iodine (C-I) bond that offers the most subtle yet powerful means of molecular engineering. The C-I bond is the most polarizable and least polarized among the carbon-halogen bonds, leading to a delicate balance of electronic effects that can profoundly influence a molecule's acidity, basicity, and propensity for non-covalent interactions.[2]

The tetrahydroindazole scaffold, a partially saturated bicyclic N-heterocycle, is a common motif in compounds targeting a range of biological targets, including kinases and dehydrogenases.[3][4] The introduction of an iodine atom onto this framework can modulate its electronic landscape in several key ways, impacting its binding affinity, selectivity, and metabolic stability. This guide will provide a comprehensive analysis of these electronic properties, offering a roadmap for their rational exploitation.

The Duality of Iodine's Electronic Influence

The net electronic effect of a substituent is a combination of its inductive and resonance effects.[5] For iodine, these two effects are in opposition, leading to a nuanced overall influence that is highly dependent on its position on the tetrahydroindazole ring.

The Inductive Effect (-I): An Electron-Withdrawing Pull

Due to its electronegativity (2.66 on the Pauling scale), iodine exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[6] This effect is distance-dependent, decreasing as the number of bonds between the iodine and the atom of interest increases. In the context of a tetrahydroindazole ring, an iodine substituent will draw electron density away from the ring, influencing the pKa of the nitrogen atoms and the reactivity of the scaffold.

The Resonance Effect (+R): A π-System Donation

Conversely, the lone pairs of electrons on the iodine atom can be delocalized into an adjacent π-system, resulting in an electron-donating resonance effect (+R).[1] This effect is only operative when the iodine is attached to an sp2-hybridized carbon, such as those in the pyrazole portion of the indazole ring before reduction to tetrahydroindazole. In the fully saturated portion of the tetrahydroindazole ring, this effect is absent. The +R effect of iodine is weaker than that of lighter halogens but can still significantly influence the electron density at specific positions within the aromatic portion of the scaffold.

The interplay between the stronger -I effect and the weaker +R effect results in iodine being classified as a deactivating, yet ortho-, para-directing substituent in electrophilic aromatic substitution reactions.[4]

Halogen Bonding and the σ-Hole: A Key Non-Covalent Interaction

Perhaps the most significant electronic feature of iodine in modern drug design is its ability to act as a halogen bond (XB) donor.[7] This is a highly directional, non-covalent interaction that arises from the anisotropic distribution of electron density around the covalently bonded iodine atom.[8]

The Concept of the σ-Hole

When iodine forms a covalent bond with carbon, a region of lower electron density, known as a "σ-hole," is created on the iodine atom along the extension of the C-I bond axis.[2][8] This region possesses a positive electrostatic potential and can act as a Lewis acid, interacting favorably with electron-rich atoms (Lewis bases) such as oxygen, nitrogen, and sulfur.[1][7] The strength of the σ-hole, and thus the halogen bond, is enhanced by the presence of electron-withdrawing groups on the molecule, which further polarize the C-I bond.[6]

The diagram below, generated using Graphviz, illustrates the concept of the σ-hole and its interaction with a Lewis base.

Caption: The σ-hole on iodine interacts with a Lewis base.

Implications for Drug-Target Interactions

The ability of iodine to form strong and highly directional halogen bonds is a powerful tool for enhancing ligand-protein binding affinity and specificity. By strategically placing an iodine atom on the tetrahydroindazole scaffold, a halogen bond can be formed with a carbonyl oxygen, a nitrogen atom in a histidine or backbone amide, or a sulfur atom in a methionine or cysteine residue within the target protein's active site.

Quantifying the Electronic Effects of the Iodine Substituent

To rationally design molecules that leverage the electronic properties of iodine, it is essential to have quantitative measures of these effects. Hammett parameters provide a well-established framework for this purpose.[2][9]

Hammett Parameters

The Hammett equation (log(K/K₀) = σρ) relates the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of the substituent.[2] The substituent constant, σ, is a measure of the electronic effect of the substituent. For iodine, the key parameters are:

| Parameter | Value | Description | Reference |

| σm | +0.35 | Meta substituent constant, primarily reflects the inductive effect. | [10] |

| σp | +0.18 | Para substituent constant, reflects both inductive and resonance effects. | [10] |

These values, derived from benzoic acid systems, indicate that iodine is electron-withdrawing at both the meta and para positions, with the effect being stronger at the meta position where the +R effect is not operative. While directly applying these values to a tetrahydroindazole system requires caution, they provide a valuable starting point for predicting electronic behavior.

Experimental and Computational Protocols for Characterization

A combination of experimental and computational techniques is crucial for accurately characterizing the electronic properties of an iodinated tetrahydroindazole.

Computational Workflow: A Predictive Approach

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules.[5] A typical workflow would involve:

-

Geometry Optimization: The 3D structure of the iodinated tetrahydroindazole is optimized to its lowest energy conformation using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[11]

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic stability. The introduction of iodine is expected to lower both HOMO and LUMO energies.[11]

-

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis visually identifies the electron-rich and electron-poor regions of the molecule, providing a clear depiction of the positive σ-hole on the iodine atom.[12]

-

Natural Bond Orbital (NBO) Analysis: NBO calculations can quantify the charge distribution on each atom, providing a numerical measure of the inductive effect of the iodine substituent.

The following Graphviz diagram outlines this computational workflow.

Caption: A typical DFT workflow for electronic property analysis.

Experimental Validation

Computational predictions should be validated through experimental measurements. Key techniques include:

-

pKa Determination: The acidity of the N-H protons in the tetrahydroindazole ring can be determined by potentiometric titration or UV-Vis spectrophotometry.[13][14] The change in pKa upon iodination provides a direct measure of the substituent's inductive effect.

-

NMR Spectroscopy:

-

13C NMR: The chemical shifts of the carbon atoms in the ring are sensitive to the electronic environment. Changes in these shifts upon iodination can be correlated with the substituent's electronic effects.[15]

-

15N NMR: This technique is highly sensitive to the electronic properties of the nitrogen atoms and can provide valuable information about the impact of the iodine substituent on their basicity.[16]

-

NMR Titration: To experimentally probe halogen bonding, one can perform an NMR titration, monitoring the chemical shift changes of the tetrahydroindazole protons upon the addition of a known halogen bond acceptor (e.g., pyridine or DMSO).[11]

-

Conclusion and Future Directions

The iodine substituent offers a sophisticated tool for modulating the electronic properties of the tetrahydroindazole scaffold. Its dualistic inductive and resonance effects, combined with its capacity for strong, directional halogen bonding, provide medicinal chemists with a versatile handle for optimizing drug-target interactions. While direct experimental data for iodinated tetrahydroindazoles is an area ripe for investigation, the principles and methodologies outlined in this guide provide a robust framework for the predictive design and characterization of these promising molecules. Future work should focus on the synthesis and detailed physicochemical characterization of a series of iodinated tetrahydroindazoles to build a comprehensive structure-property relationship database, further enabling the rational design of next-generation therapeutics.

References

- BenchChem. (n.d.). Role of iodine substituent in the reactivity of aromatic compounds.

-

Politzer, P., Murray, J. S., & Clark, T. (2021). On the Importance of σ–Hole Interactions in Crystal Structures. Molecules, 26(19), 5961. [Link]

- BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.

-

Watts, A. G., et al. (2022). C=S⋯I halogen bonding interactions in crystalline iodinated dithiole-2-thiones and thiazole-2-thiones. CrystEngComm, 24(1), 79-88. [Link]

-

Krämer, K. (2022, February 9). Metal switches on iodine's σ-hole. Chemistry World. [Link]

-

Chaudhary, P., & Kumar, R. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a950-a966. [Link]

-

Bolis, V., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1247–1274. [Link]

-

Aakeröy, C. B., et al. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 23(1), 58-70. [Link]

- Gein, V. L., Zorina, A. A., Nosova, I. V., & Kriven'ko, A. I. (2007). Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones. Pharmaceutical Chemistry Journal, 41(6), 312-315.

-

Zhuravel, I. O., et al. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series, (39), 30-49. [Link]

-

Wikipedia. (2024, February 19). Indazole. In Wikipedia. [Link]

-

Bolis, V., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1247–1274. [Link]

-

Metrangolo, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]

-

Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 1-15. [Link]

- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3447-3455.

-

Cavallo, G., et al. (2018). From Molecules to Materials: Engineering New Ionic Liquid Crystals Through Halogen Bonding. Scientific Reports, 8(1), 5005. [Link]

- Hanson, S. (2018). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce.

- Filarowski, A., et al. (2003). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Physical Chemistry A, 107(43), 9273-9280.

-

El-Sayed, N. N. E., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]

-

Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

-

Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

-

Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14041-14056. [Link]

- Wirth, T. (Ed.). (2021). Hypervalent Iodine Chemistry: Topics in Current Chemistry Collections. Springer.

-

John, C. S., Vilner, B. J., & Bowen, W. D. (1995). Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New σ Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. Journal of Medicinal Chemistry, 38(18), 3415-3422. [Link]

-

Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

- Hill, S. E. (2020).

-

Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science, 32(1), 1-13. [Link]

- Gámez-Méndez, A. M., et al. (2018). Synthesis and characterization of iodinated derivatives of arachidonic acid.

- Marković, Z., et al. (2013). DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. Computational and Theoretical Chemistry, 1017, 68-75.

-

Lassagne, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20. [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

- Immunic AG. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem.

-

Szymańska, I., et al. (2012). Substituent effects in hydrogen bonding: DFT and QTAIM studies on acids and carboxylates complexes with formamide. Journal of Molecular Modeling, 18(6), 2531-2541. [Link]

-

Wilson, J. J., & Lindsley, C. W. (2023). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Pharmaceuticals, 16(2), 301. [Link]

- Kushwaha, P. K., et al. (2025). DFT Insights into Substituent Effects on Trithiocarbonate Linkages: Electronic Structure, Stability, and Reactivity. Chemistry & Biology Interface.

- Aslan, F., et al. (2021). Electronic spectral data (nm) of all substituted-thiosemicarbazones (3b,d,f and h) in MeOH + HCl and in MeOH + KOH. Journal of Molecular Structure, 1225, 129103.

-

Krivosheeva, A. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 295. [Link]

-

Rocha, M., et al. (2024). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen, 13(1), e202300185. [Link]

-

Valente, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2085. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. jst-ud.vn [jst-ud.vn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 15. mdpi.com [mdpi.com]

- 16. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indazole Scaffold and the Significance of the 3-Iodo Tetrahydro-Derivative

The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of compounds targeting a wide array of biological targets, particularly protein kinases.[2][3] Within this important class of molecules, 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS No. 945925-78-0) has emerged as a particularly valuable synthetic intermediate.[4]

The introduction of an iodine atom at the C3-position provides a highly reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7] This allows for the facile and modular introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for lead discovery and optimization. The saturated carbocyclic ring of the tetrahydroindazole moiety also imparts distinct physicochemical properties, such as improved solubility and three-dimensional character, which are often desirable in modern drug candidates.

This in-depth technical guide provides a comprehensive overview of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, including its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on the underlying scientific principles and practical experimental considerations.

Chemical Properties and Identification

| Property | Value | Source(s) |

| CAS Number | 945925-78-0 | [4][8] |

| Molecular Formula | C₇H₉IN₂ | [4] |

| Molecular Weight | 248.06 g/mol | [4] |

| Synonyms | 3-碘-4,5,6,7-四氢-1H-吲唑 | [8] |

| Appearance | (Predicted) Off-white to yellow solid | General knowledge |

| Solubility | (Predicted) Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | General knowledge |

While specific, publicly available spectroscopic data for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is limited, characterization would rely on standard analytical techniques. The expected NMR chemical shifts for the core tetrahydroindazole structure are summarized below for reference.

| Position | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) | Notes |

| 4, 7 - CH₂ | 2.5 - 2.7 | 20 - 25 | Aliphatic protons on the cyclohexene ring adjacent to the pyrazole. |

| 5, 6 - CH₂ | 1.7 - 1.9 | 22 - 27 | Aliphatic protons on the cyclohexene ring. |

| NH (indazole) | Broad, variable | - | Chemical shift is dependent on solvent and concentration. |

Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

The overall synthetic strategy involves two key transformations:

-

Formation of the Tetrahydroindazole Core: Condensation of a cyclohexanone derivative with hydrazine.

-

Regioselective Iodination: Introduction of the iodine atom at the C3-position of the pre-formed indazole ring.

Caption: Proposed synthetic workflow for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

Part 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole

The most common and efficient method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold is the condensation reaction between a suitable β-keto-nitrile, such as 2-oxocyclohexanecarbonitrile, and hydrazine hydrate.[9]

Experimental Protocol:

-

Materials:

-

2-Oxocyclohexanecarbonitrile

-

Hydrazine hydrate (99%)

-

Ethanol, absolute

-

-

Procedure:

-

To a solution of 2-oxocyclohexanecarbonitrile (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.1-1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Scientific Rationale: The choice of a polar protic solvent like ethanol facilitates the proton transfer steps involved in the cyclization mechanism. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization (tautomerization) to form the stable indazole ring.

Part 2: Iodination at the C3-Position

The C3-position of the indazole ring is susceptible to electrophilic substitution. Iodination can be readily achieved using molecular iodine in the presence of a base.[10]

Experimental Protocol:

-

Materials:

-

4,5,6,7-tetrahydro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH) or other suitable base (e.g., NaOH, K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the 4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.

-

Add iodine (1.1-2.0 equivalents) to the solution.

-

Slowly add a strong base, such as potassium hydroxide (2.0-4.0 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent (e.g., 10% sodium bisulfite) to quench the excess iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

-

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the indazole starting material and the reagents. The base is required to deprotonate the indazole N-H, which increases the electron density of the heterocyclic ring, thereby activating it towards electrophilic attack by iodine.

Reactivity and Applications in Drug Discovery

The iodine atom at the C3-position of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is the key to its synthetic utility, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.[5][11] This enables the construction of diverse molecular architectures, a critical aspect of modern drug discovery.

Caption: Key cross-coupling reactions of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

Application in Kinase Inhibitor Synthesis

A significant application of indazole-based compounds is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[2][12] The indazole scaffold often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is an ideal starting material for the synthesis of such inhibitors.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole with an arylboronic acid, a common strategy for synthesizing 3-arylindazole-based kinase inhibitors.

-

Materials:

-

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (may require N-protection)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

-

-

Procedure:

-

To a reaction vessel, add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Trustworthiness and Self-Validation: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. For challenging substrates, screening of different reaction conditions is often necessary. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. N-protection of the indazole may be required in some cases to prevent side reactions and improve yields.[6]

Safety, Handling, and Storage

-

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Protect from light, as iodo-compounds can be light-sensitive.

-

Conclusion

3-Iodo-4,5,6,7-tetrahydro-1H-indazole is a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the context of drug discovery. Its key feature is the C3-iodo group, which allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the modular construction of diverse compound libraries. While a dedicated synthetic protocol is not yet published, a reliable synthetic route can be readily devised from established chemical principles. As the demand for novel therapeutics continues to grow, the utility of strategic building blocks like 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in accelerating the drug discovery process is undeniable.

References

- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

- BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.

- Google Patents. (Original Grantee). (Patent Publication Year). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Synblock. (n.d.). CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole.

- Google Patents. (Original Grantee). (Patent Publication Year). WO2006048745A1 - Methods for preparing indazole compounds.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1H-Indazol-5-amine.

- Amadis Chemical. (n.d.). 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0.

- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth., 97, 314-326.

- G, S., G, S., & V, K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- BenchChem. (2025). Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research.

- Al-dujaili, A. H., Al-karagoly, H., & Al-obaidi, O. A. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933.

- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole.

- BenchChem. (2025). Monitoring 3-Amino-4,5,6,7-tetrahydro-1H-indazole Reactions.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

- Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Gaikwad, D. D., Abed, S., & Pawar, R. P. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Department Of Chemistry, Govt. College of Arts & Science, Aurangabad.

- Dana Bioscience. (n.d.). 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid 50mg.

- PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.

- Sharma, R., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2586.

- Thermo Fisher Scientific. (2010, August 27). 6-Iodo-1H-indazole - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- BenchChem. (2025). Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

- Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- Singh, P., et al. (2017). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 7(78), 49509-49522.

- Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6339.

- Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 171.

- Al-Jalal, N. A. M., et al. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2269.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole - Synblock [synblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]

- 8. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0-Amadis Chemical [amadischem.com]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 12. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with C-3 Functionalized Tetrahydroindazoles

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a valuable structural motif in medicinal chemistry, offering a partially saturated, three-dimensional alternative to the flat, aromatic indazole core. This feature can lead to improved physicochemical properties and novel interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] The C-3 position of the indazole ring is often a key vector for derivatization to modulate biological activity.[2] This document provides detailed protocols and scientific rationale for the successful Suzuki-Miyaura coupling of 3-iodo-4,5,6,7-tetrahydro-1H-indazole with various boronic acids.

The presence of the tetrahydro- portion of the molecule introduces a higher degree of sp3 character compared to a fully aromatic indazole. This can influence the electronic properties of the heterocyclic ring, potentially impacting the oxidative addition step of the catalytic cycle. Therefore, careful selection of the catalyst, ligand, and base is crucial for achieving high yields and purity.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-4,5,6,7-tetrahydro-1H-indazole. This is often the rate-determining step.[3]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is critical as they influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[4]

Sources

- 1. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 2. mdpi.com [mdpi.com]

- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]

Application Note: Optimizing Sonogashira Coupling with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery Scaffolds

Introduction: The Strategic Value of Alkynylated Tetrahydroindazoles

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of C(sp²)-C(sp) bonds under generally mild conditions, a transformation that is fundamental to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

The 4,5,6,7-tetrahydro-1H-indazole core is a valuable scaffold in medicinal chemistry, offering a partially saturated, three-dimensional structure that can improve the physicochemical properties of drug candidates. Functionalization at the C-3 position is a key strategy for exploring structure-activity relationships (SAR).[4][5] This guide provides a comprehensive framework for the successful execution and optimization of the Sonogashira coupling with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, enabling researchers to efficiently generate diverse libraries of novel chemical entities.

Mechanistic Underpinnings: The "Why" Behind the Reagents

A robust optimization strategy is built upon a solid understanding of the reaction mechanism. The classical Sonogashira reaction operates through two interconnected catalytic cycles.[2][6][7]

-

The Palladium Cycle (The Workhorse): This is where the C-C bond formation occurs. It begins with the oxidative addition of the 3-Iodo-4,5,6,7-tetrahydro-1H-indazole to a Pd(0) species, which is the rate-limiting step.[1] This is followed by a transmetalation step and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1][7]

-

The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the overall reaction rate and allowing for milder conditions.[1][8]

The base is crucial for deprotonating the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt or, in copper-free systems, the palladium complex.[1][9]

Caption: The dual catalytic cycle of the classic Sonogashira coupling.

Baseline Protocol: A Starting Point for Exploration

This protocol provides a robust starting point for the coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole with a generic terminal alkyne (e.g., phenylacetylene). All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

-

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide [CuI] (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, PdCl₂(PPh₃)₂, and CuI.

-

Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Solvent/Base Addition: Add the anhydrous solvent (e.g., THF, 0.2 M concentration relative to the iodo-indazole) followed by the amine base (e.g., Et₃N, 3.0 equiv) via syringe. If using the amine as the solvent, add it directly.

-

Reagent Addition: Add the terminal alkyne dropwise to the stirred suspension at room temperature.

-

Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodo-indazole is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

A Critical Note on the Indazole N-H: The N-H proton of the indazole is acidic and can potentially coordinate to the metal centers or be deprotonated by the base, leading to side reactions or catalyst inhibition. While the tetrahydro-indazole is less aromatic and its N-H less acidic than that of a standard indazole, this remains a key parameter to consider. If low yields or complex mixtures are observed, protection of the indazole nitrogen (e.g., with a Boc, SEM, or THP group) prior to coupling is a standard and highly effective strategy.[4][10]

Systematic Optimization: A Logic-Driven Workflow

The key to maximizing yield and purity is a systematic approach to optimization. The following parameters should be screened to identify the ideal conditions for your specific alkyne coupling partner.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Application Note & Protocol Guide

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and indazoles in kinase inhibitors (e.g., substituted pyrazoles targeting ATP binding sites). The 3-iodo derivative (CAS 945925-78-0) is the critical "linchpin" intermediate for diversifying this core via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.).

However, this substrate presents a specific dichotomy: while the C(sp²)–I bond is highly reactive toward oxidative addition, the acidic N–H of the pyrazole ring (

Chemical Context & Strategic Analysis

The Substrate Challenge

Unlike fully aromatic indazoles, the tetrahydro- derivative possesses a flexible cyclohexene-fused ring. While this improves solubility in organic solvents compared to planar aromatics, the polar pyrazole headgroup remains the dominant reactive feature.

-

Oxidative Addition: The C3–I bond is electronically enriched by the adjacent nitrogen lone pairs, making it more reactive than typical aryl iodides.

-

Catalyst Poisoning: The free N–H can bind to Pd(II) species, forming insoluble palladacycles that arrest the catalytic cycle.

-

Tautomerism: The molecule exists in equilibrium between 1H- and 2H- tautomers. N-substitution locks this tautomerism, which controls regioselectivity.

Decision Matrix: To Protect or Not to Protect?

While direct coupling of the free amine is possible under specific aqueous-basic conditions, it is operationally risky.

Recommendation: Always protect the N1 position for scalable, reliable cross-coupling.

-

THP (Tetrahydropyranyl): Best for acid-labile removal later.[1]

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Most robust; withstands strong bases (e.g., NaH, LiHMDS).

-

Methyl: Use only if the methyl group is part of the final pharmacophore (difficult to remove).

Visual Workflow & Mechanism

The following diagram illustrates the critical decision pathways and the catalytic cycle specific to this substrate.

Caption: Workflow decision tree emphasizing N-protection to prevent catalyst poisoning during the Pd-cycle.

Experimental Protocols

Pre-requisite: Preparation of Starting Material